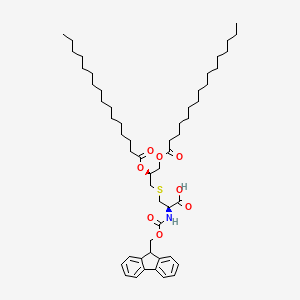

Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH

Description

Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH is a specialized cysteine derivative widely used in solid-phase peptide synthesis (SPPS) to generate lipopeptides with tailored biological properties. This compound features an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the amino terminus and a di-palmitoyloxypropyl moiety attached to the cysteine sulfur via an (S)-configured chiral center. Its molecular formula is C₅₃H₈₃NO₈S, with a molecular weight of 894.31 g/mol (CAS: 139573-78-7) .

The (S)-stereochemistry of the di-palmitoyloxypropyl group ensures stereochemical homogeneity during SPPS, leading to structurally uniform lipopeptides. This homogeneity is critical for reproducible biological activity studies, as the configuration of lipid chains influences membrane interactions and immune recognition . The compound is soluble in DMSO and requires storage at -20°C to maintain stability .

Properties

IUPAC Name |

(2R)-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H83NO8S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-50(55)60-39-43(62-51(56)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-63-42-49(52(57)58)54-53(59)61-40-48-46-35-31-29-33-44(46)45-34-30-32-36-47(45)48/h29-36,43,48-49H,3-28,37-42H2,1-2H3,(H,54,59)(H,57,58)/t43-,49-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJKCVLFJLXANK-UCNLINEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H](CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H83NO8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

894.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the attachment of the C-terminal amino acid to a solid support, followed by the sequential addition of amino acids. The Fmoc group is used to protect the amino group during the synthesis, and it is removed using a base such as piperidine .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH can undergo various chemical reactions, including:

Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Piperidine is commonly used to remove the Fmoc group.

Major Products Formed

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Removal of the Fmoc group to expose the free amino group.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS):

Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH serves as a crucial building block in SPPS. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amino group during synthesis, allowing for the sequential addition of amino acids to form complex peptides. This compound facilitates the production of homogeneous lipopeptides, which are essential for studying protein interactions and enzyme functions .

Case Study:

In a study focusing on the synthesis of lipopeptides for vaccine development, researchers utilized this compound to create peptides that exhibited enhanced immunogenic properties. The incorporation of the palmitoyloxy moiety improved the peptides' stability and bioavailability in biological systems .

Drug Delivery Systems

Liposomal Formulations:

The unique structure of this compound allows for the development of liposomal drug delivery systems. The palmitoyl groups enhance the solubility and permeability of therapeutic agents, making this compound an excellent candidate for targeted drug delivery applications, particularly in cancer therapy .

Case Study:

A research team developed a liposomal formulation incorporating this compound to deliver chemotherapeutic agents directly to tumor cells. The study demonstrated that the liposomal system significantly increased the therapeutic efficacy while reducing systemic toxicity compared to conventional delivery methods .

Bioconjugation

Enhancing Biosensor Functionality:

This compound is employed in bioconjugation processes to attach biomolecules to surfaces or other molecules. This application is crucial for developing advanced biosensors and diagnostic tools . The ability to modify surfaces with lipidated peptides enhances their interaction with biological samples.

Case Study:

In a project aimed at improving diagnostic assays for infectious diseases, researchers used this compound to create peptide-coated surfaces that showed increased sensitivity and specificity for target antigens. The lipid modifications facilitated better binding interactions with the analytes .

Cosmetic Formulations

Skin Penetration Enhancer:

The palmitoyloxy groups in this compound can improve skin penetration and moisturization properties when incorporated into cosmetic products. This application aligns with current trends in the beauty industry towards using bioactive compounds for enhanced skin care formulations .

Summary Table of Applications

| Application Area | Key Benefits | Notable Findings |

|---|---|---|

| Peptide Synthesis | Facilitates SPPS; produces homogeneous lipopeptides | Enhanced immunogenic properties in vaccine development |

| Drug Delivery Systems | Improves solubility and permeability | Increased therapeutic efficacy in targeted cancer therapy |

| Bioconjugation | Enhances biosensor functionality | Improved sensitivity in diagnostic assays |

| Cosmetic Formulations | Enhances skin penetration and moisturization | Effective incorporation into skin care products |

Mechanism of Action

The mechanism of action of Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH involves its incorporation into peptides, where the lipid moiety can enhance membrane interactions and stability. The Fmoc group protects the amino group during synthesis, ensuring the correct sequence assembly. Upon removal of the Fmoc group, the free amino group can participate in further reactions or interactions .

Comparison with Similar Compounds

Stereochemical Influence on Lipopeptide Homogeneity

- This compound : The pure (S)-isomer enables synthesis of stereochemically homogeneous lipopeptides, critical for consistent biological activity .

- Fmoc-Cys((R)-2,3-di(palmitoyloxy)-propyl)-OH : While structurally similar, the (R)-isomer may alter membrane insertion dynamics due to reversed lipid chain orientation .

Biological Activity

Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH is a modified cysteine derivative utilized primarily in peptide synthesis and protein chemistry. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, enhancing its utility in various biological applications. The incorporation of palmitoyloxy groups significantly influences the compound's hydrophobicity and biological activity, making it a valuable tool for researchers.

Chemical Structure and Properties

- Molecular Formula : C₅₃H₈₃NO₈S

- Molecular Weight : 894.31 g/mol

- CAS Number : 210532-98-2

The structure of this compound allows it to participate in peptide synthesis through solid-phase peptide synthesis (SPPS), where it acts as a building block for creating peptides with specific sequences.

Target of Action : The primary action of this compound is through its role in synthesizing peptides that can interact with various biological targets, including proteins and receptors.

Mode of Action : The compound facilitates the formation of disulfide bonds due to the presence of the cysteine residue, which is crucial for stabilizing protein structures and enhancing their functionality. The palmitoyl chains also aid in targeting peptides to specific cellular environments, promoting membrane interactions.

Biological Activity

- Peptide Synthesis : this compound is integral in synthesizing peptides that exhibit enhanced biological activities. Its incorporation into peptide sequences has been shown to improve stability and efficacy.

- Hydrophobicity and Self-Assembly : The palmitoyloxy groups increase the hydrophobic character of the peptides, which can enhance self-assembly properties and influence interactions with lipid membranes.

- Adjuvant Activity : Studies indicate that peptides derived from this compound exhibit comparable adjuvant activity when tested alongside other palmitoylated derivatives . This suggests potential applications in vaccine development and immunotherapy.

Table 1: Comparative Biological Activities of Peptides Containing Fmoc-Cys Derivatives

| Peptide Variant | Hydrophobicity | Adjuvant Activity | Stability |

|---|---|---|---|

| Fmoc-Cys((S)-2,3-Pal) | High | Moderate | Enhanced |

| Fmoc-Cys((R)-2,3-Pal) | Moderate | Comparable | Standard |

| Fmoc-Pam₂Cys-OH | Higher | High | Very High |

The table above summarizes findings from various studies on the biological activities associated with different peptide variants incorporating Fmoc-Cys derivatives. Notably, peptides containing this compound demonstrate enhanced hydrophobicity and stability compared to their counterparts.

Applications in Drug Delivery Systems

This compound has been explored for its role in drug delivery systems due to its ability to form stable complexes with therapeutic agents. The lipophilic nature of palmitoyl chains facilitates the encapsulation of hydrophobic drugs, improving their bioavailability and therapeutic efficacy .

Q & A

Q. What is the role of Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH in solid-phase peptide synthesis (SPPS)?

This derivative is used to incorporate lipidated cysteine residues into peptides, enhancing hydrophobicity for membrane association studies. The Fmoc group is removed under standard basic conditions (e.g., 20% piperidine in DMF), while the palmitoyl esters remain intact until final acidic cleavage (95% TFA with scavengers like TIS). This allows selective introduction of lipid moieties during SPPS .

Q. What purification and characterization methods are recommended for peptides containing this derivative?

Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) is optimal for purification. Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight, while ¹H/¹³C NMR verifies palmitoyl ester integration. Edman degradation or LC-MS/MS sequencing ensures correct residue placement .

Q. How does the lipidated cysteine improve peptide stability in biological assays?

The palmitoyl groups increase peptide hydrophobicity, promoting self-assembly or membrane anchoring. This reduces enzymatic degradation and extends half-life in serum by facilitating albumin binding .

Advanced Research Questions

Q. How does the stereochemistry of the 2,3-di(palmitoyloxy)-propyl group influence TLR2/1 signaling in immunostimulatory peptides?

The (S)-configuration ensures proper spatial alignment of lipid chains for TLR2/1 heterodimerization. Comparative studies with (R)-isomers (e.g., Pam3CSK4 analogs) show reduced IL-6 and TNF-α production in macrophages, highlighting stereospecific receptor engagement .

Q. What strategies mitigate aggregation during SPPS when using this hydrophobic building block?

Use high-polarity solvent mixtures (e.g., DMF:DCM 3:1) and elevated temperatures (40–50°C) to improve solubility. Coupling with HATU/DIPEA or COMU/Oxyma Pure enhances efficiency. Incorporating pseudoproline dipeptides or backbone amide protection (e.g., Hmb) reduces chain aggregation .

Q. How can researchers resolve contradictions in reported bioactivity of lipidated peptides across cell lines?

Variability may arise from differences in lipid raft composition or endocytic pathways. Validate using orthogonal methods:

Q. What are the optimal conditions for deprotecting palmitoyl esters without peptide degradation?

Mild acidic cleavage (e.g., 50% TFA in DCM for 2 hr at 0°C) preserves palmitoyl groups. For full removal, use prolonged TFA:TIS:H₂O (95:2.5:2.5) with microwave-assisted heating (50°C, 1 hr). Monitor by LC-MS to prevent over-cleavage .

Methodological Considerations

Q. How to design a control experiment for lipidated peptide activity studies?

Synthesize a non-lipidated analog (e.g., Ac₂CSK4) using Fmoc-Cys(Trt)-OH. Compare cytokine profiles (e.g., IL-8 via ELISA) in THP-1 cells to isolate lipid-dependent effects .

Q. What analytical challenges arise in quantifying palmitoylation efficiency?

Palmitoyl esters may hydrolyze during LC-MS. Stabilize samples with low-temperature runs (4°C) and avoid basic mobile phases. Use SRM (selected reaction monitoring) for sensitive quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.